N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine
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Overview
Description
N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a complex structure that includes a quinoline moiety, a piperidine ring, and an imidazole group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
The synthesis of N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine involves multiple steps, typically starting with the preparation of the quinoline and piperidine intermediates. These intermediates are then coupled with an imidazole derivative under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various quinoline, piperidine, and imidazole derivatives.
Scientific Research Applications
N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the context of its interactions with cellular receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antagonist or agonist in receptor-mediated pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The quinoline moiety is known to interact with DNA and proteins, while the piperidine and imidazole groups can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and inhibition of enzyme activity.
Comparison with Similar Compounds
Similar compounds to N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine include other quinoline derivatives, such as chloroquine and hydroxychloroquine, which are well-known for their antimalarial properties. the presence of the piperidine and imidazole groups in this compound provides it with unique chemical and biological properties that distinguish it from these other compounds .
Properties
IUPAC Name |
N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)imidazol-1-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-24(2)14-15-25-13-11-23-21(25)17-6-5-12-26(16-17)20-9-10-22-19-8-4-3-7-18(19)20/h3-4,7-11,13,17H,5-6,12,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUDIJCNXRGMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2CCCN(C2)C3=CC=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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